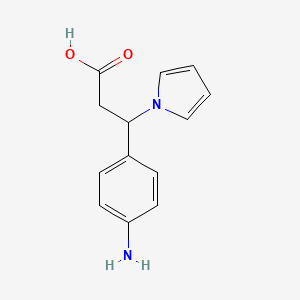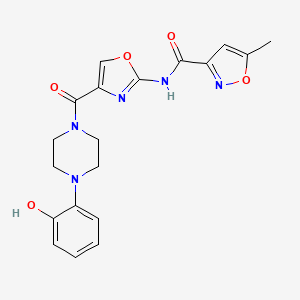
1-Chloro-4-methanesulfonylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-methanesulfonylbutane” is a chemical compound with the CAS Number: 53394-82-4 . It has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S . It is a solid substance and is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 . The IUPAC name for this compound is 1-chloro-4-(methylsulfonyl)butane .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-Chloro-4-methanesulfonylbutane plays a role in the synthesis of various compounds. For instance, it has been used in the synthesis of different lignans through the rearrangements of 1,4-diarylbutane-1,4-diols, leading to sub-classes of lignans depending on the aryl groups involved. This process is significant as it leads to the creation of analogues of seco-lignans (Davidson & Barker, 2015).
Chemical Reactions
This compound is also involved in various chemical reactions. It is used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, showcasing its role in complex organic syntheses (Upadhyaya et al., 1997).
Catalysis
The compound has been used as a catalyst in different reactions. For example, it has been used in the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity in chemical processes (Capozzi et al., 1982).
Microbial Metabolism
Methanesulfonic acid, closely related to this compound, plays a role in microbial metabolism. It is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).
Industrial Applications
This compound's derivatives are used in industrial applications, such as in the production of linear alkylbenzenes using methanesulfonic acid as a catalyst. This process is environmentally friendly due to the biodegradability of the catalyst and its recyclability (Luong et al., 2004).
Enzymatic Studies
The compound has been studied in the context of enzymatic reactions, particularly in the investigation of acetylcholinesterase's reaction with methanesulfonyl fluoride, providing insights into enzyme inhibition mechanisms (Kitz & Wilson, 1963).
Wirkmechanismus
The mechanism of action of methanesulfonates, which “1-Chloro-4-methanesulfonylbutane” is a part of, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Safety and Hazards
The safety information for “1-Chloro-4-methanesulfonylbutane” includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is classified as dangerous with GHS06, GHS08 pictograms .
Eigenschaften
IUPAC Name |
1-chloro-4-methylsulfonylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOQQDOAZADWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
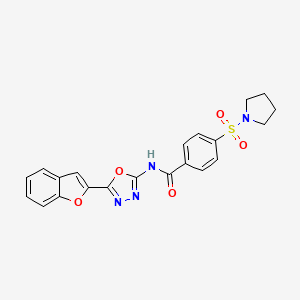

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
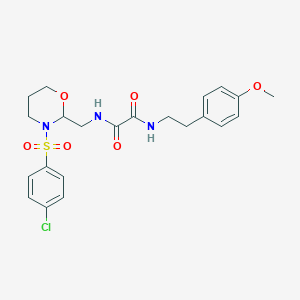
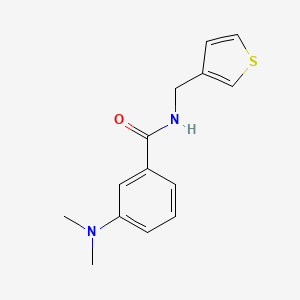
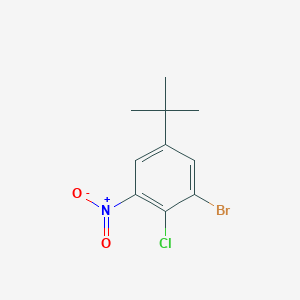
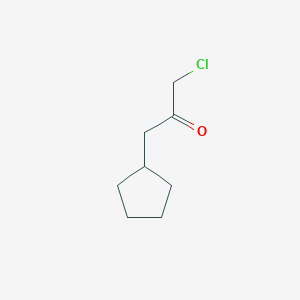
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
